(2S,4S)-2-methylpiperidin-4-ol (2S,4S)-2-methylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 89451-58-1
VCID: VC8149022
InChI: InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
SMILES: CC1CC(CCN1)O
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

(2S,4S)-2-methylpiperidin-4-ol

CAS No.: 89451-58-1

Cat. No.: VC8149022

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-2-methylpiperidin-4-ol - 89451-58-1

Specification

CAS No. 89451-58-1
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (2S,4S)-2-methylpiperidin-4-ol
Standard InChI InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Standard InChI Key DSVHVLZINDRYQA-WDSKDSINSA-N
Isomeric SMILES C[C@H]1C[C@H](CCN1)O
SMILES CC1CC(CCN1)O
Canonical SMILES CC1CC(CCN1)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2S,4S)-2-Methylpiperidin-4-ol belongs to the piperidine family, a six-membered heterocyclic amine. The (2S,4S) configuration denotes the spatial arrangement of the methyl and hydroxyl groups at positions 2 and 4, respectively, on the piperidine ring. This stereochemistry is pivotal for its interactions in chiral environments, such as enzyme active sites . The compound’s IUPAC name is (2S,4S)-2-methylpiperidin-4-ol, and its SMILES representation is C[C@@H]1C[C@@H](CCN1)O\text{C}[C@@H]1C[C@@H](CCN1)O, reflecting the absolute configurations at C2 and C4.

Physicochemical Characteristics

The compound exhibits a polar surface area (PSA) of 29.46 Ų, indicative of moderate hydrogen-bonding capacity, and a calculated LogP of 2.36, suggesting favorable membrane permeability . Its hydrochloride salt (CAS: 103539-63-5) has a molecular weight of 151.63 g/mol and a density of 1.18 g/cm³, enhancing its solubility in polar solvents like water and ethanol. Table 1 summarizes key physicochemical data.

Table 1: Physicochemical Properties of (2S,4S)-2-Methylpiperidin-4-ol and Its Hydrochloride Salt

Property(2S,4S)-2-Methylpiperidin-4-olHydrochloride Salt
CAS Number89451-58-1103539-63-5
Molecular FormulaC6H13NO\text{C}_6\text{H}_{13}\text{NO}C6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}
Molecular Weight (g/mol)115.17151.63
PSA (Ų)29.4629.46
LogP2.361.85
Melting PointNot reported198–202°C (dec.)

Synthesis and Stereochemical Control

Diastereoselective Synthesis via β-Enaminoesters

A landmark synthesis route, described by , utilizes β-enaminoesters derived from (R)-(-)-2-phenylglycinol. The process begins with the formation of a zwitterionic bicyclic lactam intermediate through an intramolecular Corey–Chaykovsky cyclization. This reaction installs two stereogenic centers with >95% diastereoselectivity, facilitated by the chiral auxiliary’s steric and electronic effects. Subsequent debenzylation and Boc protection yield the (2S,4S)-configured piperidine core .

Alternative Routes via Piperidine Carboxylates

Patent literature discloses a method for synthesizing ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, a precursor to (2S,4S)-2-methylpiperidin-4-ol. Trans-4-methylpiperidine-2-carboxylic acid hydrochloride undergoes esterification with thionyl chloride (SOCl₂) and ethanol, followed by catalytic hydrogenation to reduce the ester to the alcohol. This route achieves a 78% yield with >99% enantiomeric excess (ee) when using chiral palladium catalysts .

Biological and Medicinal Applications

Acetylcholinesterase Inhibition

(2S,4S)-2-Methylpiperidin-4-ol derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease therapy. In , 2S-methyl-4S-piperidine analogues of donepezil exhibited IC₅₀ values of 1.01 μM, demonstrating that the (2S,4S) configuration enhances binding to the AChE gorge compared to 2R isomers (IC₅₀ > 10 μM). The methyl group at C2 stabilizes hydrophobic interactions with Trp286, while the C4 hydroxyl forms hydrogen bonds with Glu202 .

Table 2: AChE Inhibitory Activity of (2S,4S)-2-Methylpiperidine Analogues

CompoundIC₅₀ (μM)Stereochemistry
Donepezil0.037-
2S-Methyl-4S-analogue1.01(2S,4S)
2R-Methyl-4S-analogue>10(2R,4S)

Chiral Building Block in Drug Synthesis

The compound’s rigid piperidine scaffold and stereochemical purity make it a valuable intermediate for antitumor and antiviral agents. For instance, its incorporation into argatroban monohydrate, a thrombin inhibitor, improves pharmacokinetic profiles by reducing off-target interactions .

Stability and Degradation Pathways

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of the hydrochloride salt reveals decomposition onset at 198°C, with mass loss attributed to HCl liberation and subsequent piperidine ring degradation. In solution, the free base is susceptible to oxidation at the C4 hydroxyl, forming a ketone derivative. Stabilization via N-Boc protection or storage under inert atmosphere is recommended .

Hydrolytic Degradation

Under acidic conditions (pH < 3), the compound undergoes ring-opening via C-N bond cleavage, yielding linear amino alcohols. Neutral or basic conditions favor epimerization at C2, reducing enantiomeric purity over time.

Industrial and Regulatory Considerations

Scalable Synthesis Protocols

Large-scale production employs continuous-flow reactors to enhance diastereoselectivity and yield. For example, a pilot-scale process described in achieves 85% yield using a packed-bed reactor with immobilized chiral catalysts, reducing waste generation by 40% compared to batch methods.

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